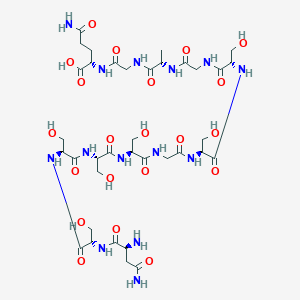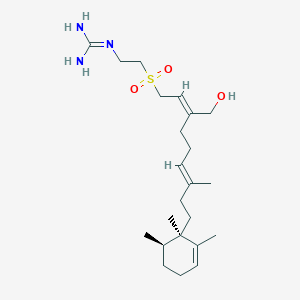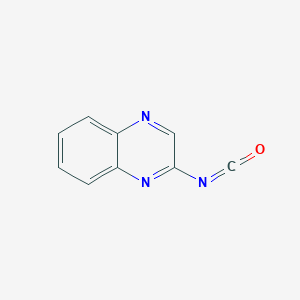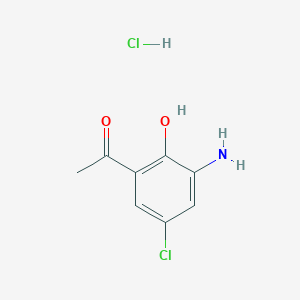
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride, also known as ACHE, is a chemical compound that has gained significant attention in the field of scientific research. ACHE is a versatile compound that has various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride exerts its biological activity by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction, cognition, and memory. By inhibiting the activity of acetylcholinesterase, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride increases the levels of acetylcholine, leading to enhanced physiological processes.
Biochemical And Physiological Effects
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, leading to enhanced cognitive function, memory, and muscle contraction. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has also been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit anti-inflammatory and antioxidant activity.
Advantages And Limitations For Lab Experiments
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various advantages and limitations for lab experiments. One of the advantages of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potent biological activity, which makes it an ideal candidate for studying various biological processes. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride. One of the future directions is the development of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's mechanism of action may lead to the development of new drugs that target acetylcholinesterase. Furthermore, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's anti-inflammatory and antioxidant activity may lead to the development of new drugs for the treatment of inflammatory diseases.
Synthesis Methods
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be synthesized using a simple and efficient method. The synthesis of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride involves the reaction between 3-amino-5-chloro-2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction yields 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a hydrochloride salt. The purity of the synthesized 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various applications in scientific research. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
153404-65-0 |
|---|---|
Product Name |
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-4(11)6-2-5(9)3-7(10)8(6)12;/h2-3,12H,10H2,1H3;1H |
InChI Key |
DHWHTZXBLVYXEW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
synonyms |
3-AMINO-5-CHLORO-2-HYDROXYACETOPHENONE HYDROCHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
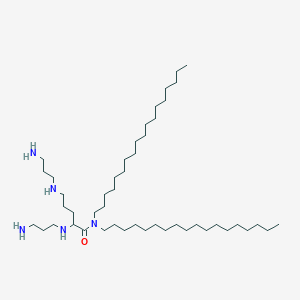
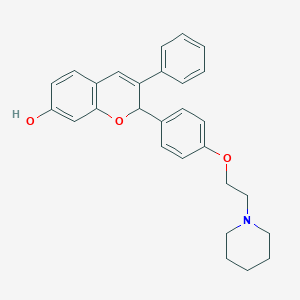
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
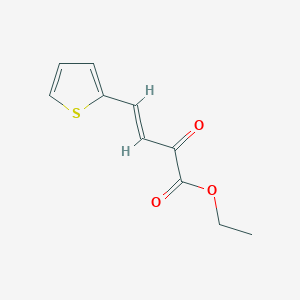
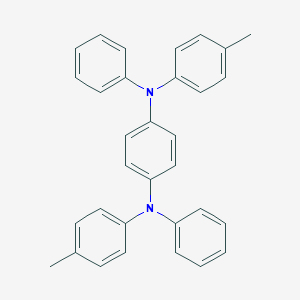
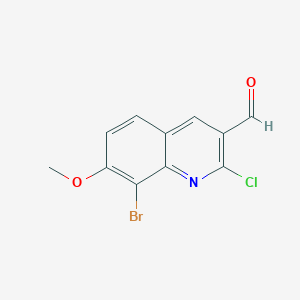
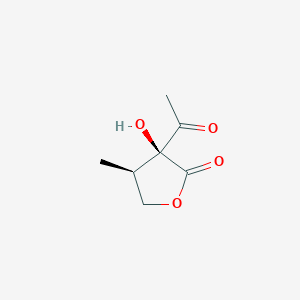
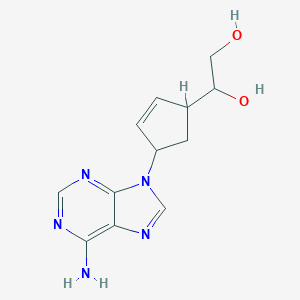
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
